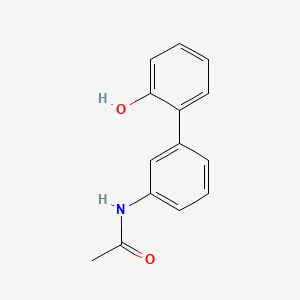

2-(3-Acetylaminophenyl)phenol

CAS No.: 1261896-19-8

Cat. No.: VC11745272

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261896-19-8 |

|---|---|

| Molecular Formula | C14H13NO2 |

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | N-[3-(2-hydroxyphenyl)phenyl]acetamide |

| Standard InChI | InChI=1S/C14H13NO2/c1-10(16)15-12-6-4-5-11(9-12)13-7-2-3-8-14(13)17/h2-9,17H,1H3,(H,15,16) |

| Standard InChI Key | BQPRQHLISSXNIT-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O |

| Canonical SMILES | CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O |

Introduction

Structural Identification and Molecular Characteristics

Chemical Nomenclature and Formula

2-(3-Acetylaminophenyl)phenol, systematically named N-[3-(2-hydroxyphenyl)phenyl]acetamide, features a central benzene ring substituted with a hydroxyl group at the ortho position and an acetamide group at the meta position of a second phenyl ring (Figure 1). Its canonical SMILES representation, , underscores the connectivity of these groups.

Spectroscopic and Computational Data

The compound’s Standard InChIKey (BQPRQHLISSXNIT-UHFFFAOYSA-N) facilitates database searches and computational modeling. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for characterizing its structure, as demonstrated in analogous α-anilinoamide syntheses . For instance, -NMR of similar compounds reveals deshielded carbonyl carbons near 170 ppm, while aromatic protons appear between 6.5–7.5 ppm in -NMR .

Synthesis and Manufacturing Approaches

Key Synthetic Routes

The synthesis of 2-(3-Acetylaminophenyl)phenol likely involves multi-step functionalization of precursor aromatic amines and phenols. Two plausible pathways include:

Bucherer Reaction

This method replaces an aromatic amine with a hydroxyl group using water and sodium bisulfide . Starting with 3-acetamidoaniline, reaction conditions could facilitate hydroxylation at the ortho position relative to the acetamide group.

Industrial Scalability

Physicochemical Properties

Acidity and Solubility

The phenol group confers acidity comparable to substituted phenols. Based on pKa values from analogous compounds (Table 1) , the hydroxyl proton’s pKa is estimated near 9.5–10.5. The acetamide group enhances hydrophilicity, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Table 1: pKa Values of Structurally Related Compounds

| Compound | pKa |

|---|---|

| Phenol | 9.89 |

| p-Aminophenol | 10.46 |

| p-Methylphenol | 10.17 |

| Acetamide | ~15 |

Thermal Stability

Thermogravimetric analysis (TGA) of similar phenolic acetamides indicates decomposition onset temperatures above 200°C, suggesting stability under standard handling conditions .

Applications in Materials Science

Polymer Precursors

The compound’s phenolic and acetamide groups make it a candidate for epoxy resins or polycarbonates. For instance, bisphenol A analogs are key monomers in polymer synthesis .

Antioxidant Additives

Phenolic antioxidants mitigate oxidative degradation in plastics and fuels . The hydroxyl group’s radical-scavenging capacity could be exploited in industrial formulations.

Research Gaps and Future Directions

Toxicological Profiling

Despite promising bioactivity, no acute or chronic toxicity data are publicly available. In vitro cytotoxicity assays and ADMET studies are urgently needed.

Synthetic Optimization

Current yields for analogous compounds remain suboptimal (e.g., 35.6% for α-anilinoesters) . Catalytic methods or flow chemistry could improve efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume